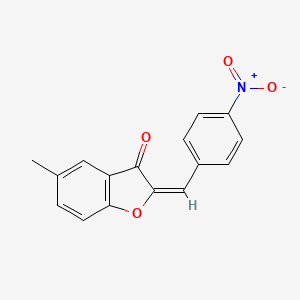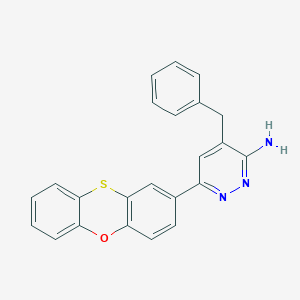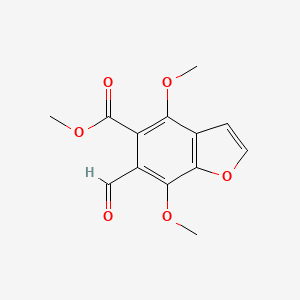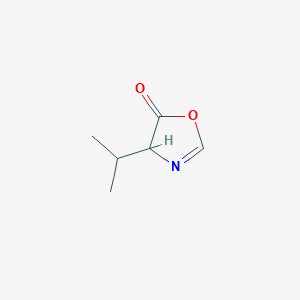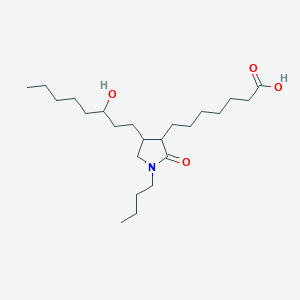
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid is an organic compound with the molecular formula C23H43NO4. This compound is characterized by a pyrrolidinone ring substituted with a butyl group, a hydroxyoctyl chain, and a heptanoic acid moiety. It has a molecular weight of 397.592 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid typically involves multi-step organic reactions. The starting materials often include butylamine, octanal, and heptanoic acid. The key steps in the synthesis include:
Formation of the Pyrrolidinone Ring: This involves the cyclization of butylamine with octanal under acidic or basic conditions to form the pyrrolidinone ring.
Acylation: The final step involves the acylation of the pyrrolidinone derivative with heptanoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides, esters
Applications De Recherche Scientifique
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(1-Butyl-4-(3-hydroxyhexyl)-2-oxopyrrolidin-3-yl)heptanoic acid
- 7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)pentanoic acid
Uniqueness
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
62311-17-5 |
|---|---|
Formule moléculaire |
C23H43NO4 |
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
7-[1-butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl]heptanoic acid |
InChI |
InChI=1S/C23H43NO4/c1-3-5-9-12-20(25)16-15-19-18-24(17-6-4-2)23(28)21(19)13-10-7-8-11-14-22(26)27/h19-21,25H,3-18H2,1-2H3,(H,26,27) |
Clé InChI |
KXVXEQFCGKBPCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCC1CN(C(=O)C1CCCCCCC(=O)O)CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


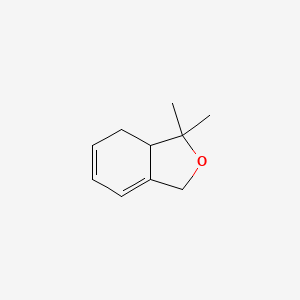
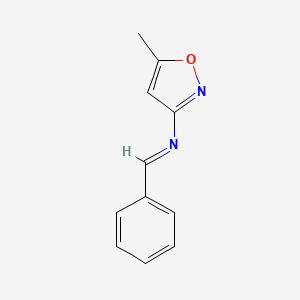
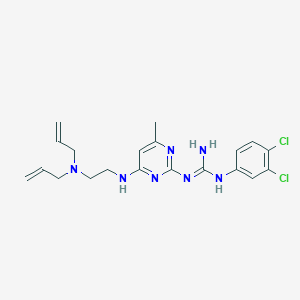
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
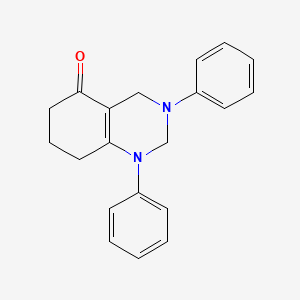
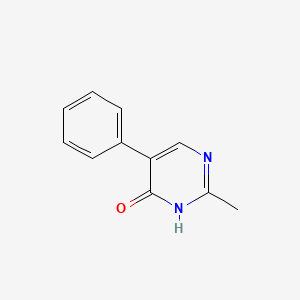
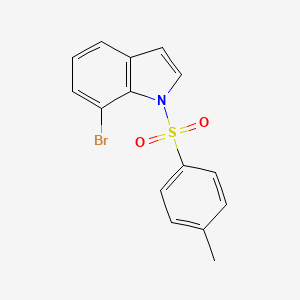
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)
